N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-13-4-6-14(7-5-13)19(25)21-16-8-9-18(23-22-16)27-12-17(24)20-11-15-3-2-10-26-15/h2-10H,11-12H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGAQPMUNAJLLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
- Functional Group Synergy : The combination of thioether, furan, and benzamide groups may optimize interactions with hydrophobic pockets or catalytic sites in enzymes.
- Gaps in Data : Biological activity, solubility, and pharmacokinetic data for the target compound are absent in the provided evidence. Further studies should prioritize assays comparing its efficacy with analogs like AZ257 (bromophenyl variant) or 2d (nitrophenyl variant) .
Q & A
Q. Critical conditions :
- Temperature control (<40°C during amide coupling to prevent racemization).
- Use of inert atmosphere (N₂/Ar) for moisture-sensitive steps.
- Catalysts like triethylamine to neutralize HCl byproducts during amide formation .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
A combination of spectroscopic and chromatographic methods is required:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirm the presence of furan protons (δ 6.3–7.4 ppm), pyridazine aromatic protons (δ 8.0–9.0 ppm), and methyl groups (δ 2.3–2.6 ppm).
- ¹³C NMR : Verify carbonyl signals (amide C=O at ~165–170 ppm; benzamide C=O at ~168 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
SAR studies should systematically modify key regions:
Furan moiety : Replace with other heterocycles (e.g., thiophene, pyrrole) to assess impact on target binding.
Thioether linker : Test alternative linkers (e.g., sulfoxide, sulfone) for metabolic stability.
Benzamide group : Introduce electron-withdrawing/donating substituents (e.g., -Cl, -OCH₃) to modulate lipophilicity .
Q. Experimental workflow :
- In silico docking : Predict binding affinity to targets (e.g., kinases, GPCRs) using AutoDock or Schrödinger.
- In vitro assays : Test analogs in enzyme inhibition (e.g., IC₅₀ determination via fluorescence polarization) or cell viability assays (MTT assay).
- ADME profiling : Microsomal stability assays and Caco-2 permeability studies to prioritize lead candidates .
Advanced: How should researchers resolve contradictory bioactivity data across different assay systems?
Answer:
Contradictions may arise from assay-specific variables (e.g., pH, cofactors) or off-target effects. Mitigation strategies include:
Orthogonal assays : Validate hits using independent methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
Proteomic profiling : Use affinity pulldown-MS to identify unintended targets.
Crystallography : Co-crystallize the compound with its primary target to confirm binding mode .
Dose-response curves : Ensure data reproducibility across multiple replicates and cell lines .
Basic: What analytical techniques are essential for monitoring reaction intermediates during synthesis?
Answer:
- Thin-layer chromatography (TLC) : Track reaction progress using silica plates and UV visualization.
- LC-MS : Identify intermediates in real-time with a C18 column and ESI ionization.
- FT-IR : Monitor functional groups (e.g., disappearance of -SH stretch at ~2550 cm⁻¹ post-thioether formation) .
Advanced: How can researchers elucidate the mechanism of action for this compound in complex biological systems?
Answer:
- Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics to identify differentially expressed genes/proteins post-treatment.
- Kinase profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to pinpoint inhibited/enhanced kinases.
- CRISPR-Cas9 screens : Genome-wide knockout screens to identify synthetic lethal partners or resistance mechanisms .
Basic: What are the stability considerations for storing this compound?
Answer:
- Storage conditions : Lyophilized powder at -20°C under inert gas (argon) to prevent oxidation of the thioether group.
- Solubility : Prepare stock solutions in DMSO (≤10 mM) and avoid aqueous buffers with high pH (>8.0) to prevent hydrolysis .
Advanced: How can computational methods guide the optimization of pharmacokinetic properties?
Answer:
- QSAR modeling : Train models on existing data to predict logP, solubility, and metabolic clearance.
- MD simulations : Assess binding kinetics (e.g., residence time on target) using GROMACS or AMBER.
- CYP450 inhibition prediction : Tools like StarDrop or MetaCore to prioritize analogs with lower CYP3A4/2D6 inhibition risk .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., DCM, DMF).
- Waste disposal : Collect organic waste in halogen-resistant containers for incineration .
Advanced: How can researchers address low solubility in aqueous buffers during in vitro testing?
Answer:
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) at non-toxic concentrations.
- Salt formation : Synthesize hydrochloride or mesylate salts to improve solubility.
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
